molecular formula C6H9NO4 B14766484 (2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid

(2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid

Cat. No.: B14766484
M. Wt: 159.14 g/mol
InChI Key: PJNXWDZCBVFCMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid is a chiral compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid can be achieved through several methods. One common approach involves the asymmetric reduction of 2-chloro-β-ketoesters using carbonyl reductase from Lactobacillus fermentum . This method is environmentally friendly and suitable for industrial scale-up due to its simplicity and high yield.

Industrial Production Methods

For industrial production, the use of engineered bacteria containing carbonyl reductase and glucose dehydrogenase has been explored. This method offers advantages such as high stereoselectivity, wide substrate universality, and high product yield . The process involves the preparation of engineering bacteria, cell disruption to obtain the enzyme, and subsequent asymmetric reduction reactions.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

(2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on its structural modifications. The compound’s effects are mediated through pathways involving enzyme catalysis and substrate binding .

Properties

Molecular Formula

C6H9NO4

Molecular Weight

159.14 g/mol

IUPAC Name

3-hydroxy-6-oxopiperidine-2-carboxylic acid

InChI

InChI=1S/C6H9NO4/c8-3-1-2-4(9)7-5(3)6(10)11/h3,5,8H,1-2H2,(H,7,9)(H,10,11)

InChI Key

PJNXWDZCBVFCMD-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(C1O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.